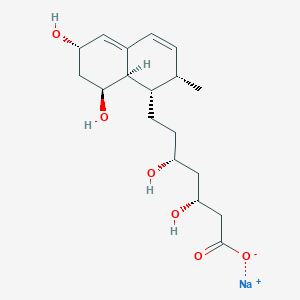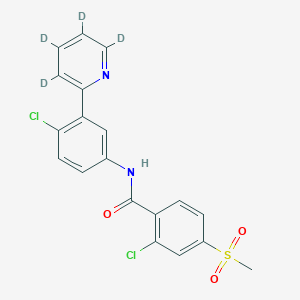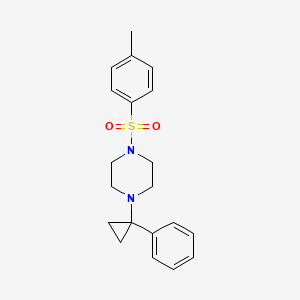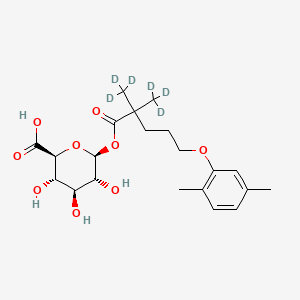
2-Vanillin-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Vanillin-d3, also known as 4-Hydroxy-3-methoxy-d3 benzaldehyde, is a deuterated form of vanillin. Deuterium is a stable isotope of hydrogen, and in this compound, three hydrogen atoms are replaced by deuterium. This modification is often used in research to study metabolic pathways and reaction mechanisms due to the isotope’s unique properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Vanillin-d3 typically involves the deuteration of vanillin. One common method is the exchange of hydrogen atoms with deuterium using deuterated reagents. For instance, vanillin can be treated with deuterated methanol (CD3OD) in the presence of a catalyst to achieve the desired deuteration .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity deuterated reagents and optimized reaction conditions to ensure maximum yield and purity. Techniques such as preparative high-performance liquid chromatography (HPLC) and centrifugal partition chromatography (CPC) are employed for purification .
Chemical Reactions Analysis
Types of Reactions: 2-Vanillin-d3 undergoes various chemical reactions similar to its non-deuterated counterpart. These include:
Oxidation: Conversion to vanillic acid using oxidizing agents like potassium permanganate.
Reduction: Reduction to vanillyl alcohol using reducing agents such as sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions, where the methoxy group can be replaced by other substituents
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Various electrophiles in the presence of a catalyst.
Major Products:
Oxidation: Vanillic acid.
Reduction: Vanillyl alcohol.
Substitution: Depending on the electrophile used, different substituted vanillin derivatives can be formed
Scientific Research Applications
2-Vanillin-d3 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in studying reaction mechanisms and metabolic pathways due to its deuterium labeling.
Biology: Employed in metabolic studies to understand the biotransformation of vanillin in biological systems.
Medicine: Investigated for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.
Industry: Utilized in the flavor and fragrance industry for the development of deuterated flavor compounds with enhanced stability .
Mechanism of Action
The mechanism of action of 2-Vanillin-d3 is similar to that of vanillin. It exerts its effects through various molecular targets and pathways:
Antioxidant Activity: Acts as a free radical scavenger, neutralizing reactive oxygen species.
Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines.
Gene Regulation: Modulates the expression of genes involved in oxidative stress and inflammation
Comparison with Similar Compounds
Vanillin: The non-deuterated form, widely used in flavoring and fragrance.
Ethylvanillin: A synthetic derivative with a stronger vanilla flavor.
Vanillic Acid: An oxidized form of vanillin with similar properties.
Vanillyl Alcohol: A reduced form of vanillin used in various applications .
Uniqueness of 2-Vanillin-d3: The primary uniqueness of this compound lies in its deuterium labeling, which makes it an invaluable tool in research. The presence of deuterium allows for the study of reaction mechanisms and metabolic pathways with greater precision due to the isotope effect .
Properties
Molecular Formula |
C8H8O3 |
|---|---|
Molecular Weight |
155.17 g/mol |
IUPAC Name |
2-hydroxy-3-(trideuteriomethoxy)benzaldehyde |
InChI |
InChI=1S/C8H8O3/c1-11-7-4-2-3-6(5-9)8(7)10/h2-5,10H,1H3/i1D3 |
InChI Key |
JJVNINGBHGBWJH-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=CC=CC(=C1O)C=O |
Canonical SMILES |
COC1=CC=CC(=C1O)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![sodium;[5-[(1S,2S)-2-[(3S,6S,9S,11R,15S,18S,20R,21S,24S,25S,26S)-3-[(1R)-3-amino-1-hydroxy-3-oxopropyl]-11,20,21,25-tetrahydroxy-15-[(1R)-1-hydroxyethyl]-26-methyl-2,5,8,14,17,23-hexaoxo-18-[[4-[5-(4-pentoxyphenyl)-1,2-oxazol-3-yl]benzoyl]amino]-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-6-yl]-1,2-dihydroxyethyl]-2-hydroxyphenyl] sulfate](/img/structure/B13438072.png)
![6-Methyl-2-(o-tolyl)imidazo[1,2-a]pyridine](/img/structure/B13438085.png)
![1-methyl-4-[(E)-4-(4-methylphenyl)but-1-en-3-ynyl]benzene](/img/structure/B13438091.png)

![3,3',6,6'-Tetrabromo-9,9'-spirobi[fluorene]](/img/structure/B13438112.png)

![2-azanyl-9-[(1~{R},6~{R},8~{R},9~{R},10~{R},15~{R},17~{R},18~{R})-17-(2-azanyl-6-oxidanylidene-1~{H}-purin-9-yl)-9,18-bis(fluoranyl)-3,12-bis(oxidanyl)-3,12-bis(oxidanylidene)-2,4,7,11,13,16-hexaoxa-3$l^{5},12$l^{5}-diphosphatricyclo[13.3.0.0^{6,10}]octadecan-8-yl]-1~{H}-purin-6-one](/img/structure/B13438120.png)
![2,4,6-Trichloro-8-(1-piperidinyl)-pyrimido[5,4-d]pyrimidine](/img/structure/B13438121.png)

![1,3,4,6,7,11b-Hexahydro-9-hydroxy-10-methoxy-3-(2-methylpropyl)-2H-benzo[a]quinolizin-2-one](/img/structure/B13438123.png)
![(1R,9S,12S,15R,16Z,18R,19R,21R,23S,24E,26Z,28E,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-12-[(2R)-1-[(1S,3R)-3-methoxy-4-oxocyclohexyl]propan-2-yl]-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone](/img/structure/B13438124.png)



